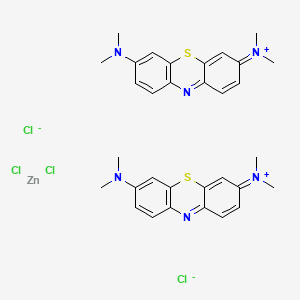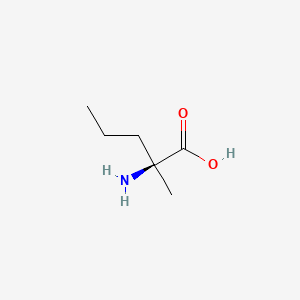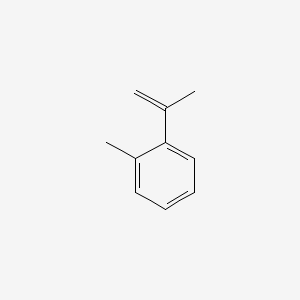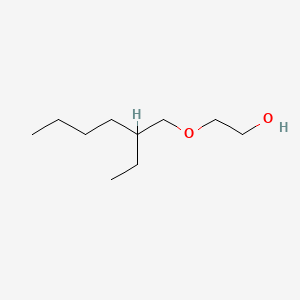
Ethylene glycol diglycidyl ether
Vue d'ensemble
Description
Ethylene glycol diglycidyl ether is an organic compound used to cross-link polymers . It has the empirical formula C8H14O4 and a molecular weight of 174.19 . It is used in the pharmaceutical and biomaterial sectors, particularly for surface modification and in membrane technology .
Synthesis Analysis
The product is synthesized by adding diethylene glycol and a Lewis acid catalyst into a reactor and streaming in epichlorohydrin slowly to control the exothermic reaction . This forms the halohydrin, which is dehydrochlorinated with sodium hydroxide, forming the diglycidyl ether .Molecular Structure Analysis
The molecular structure of EGDGE consists of two glycidyl groups connected by an ethylene glycol bridge . The InChI string representation of its structure isInChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 . Chemical Reactions Analysis
EGDGE is known to react with proteins covalently or non-covalently . It can undergo hydrolysis followed by ring cleavage reaction in aqueous solution, yielding a hydroxyl group . It has also been used in the formation of hydrogel polymer matrices during gelatin crosslinking .Physical And Chemical Properties Analysis
EGDGE has a refractive index of n20/D 1.463, a boiling point of 112 °C/4.5 mmHg, and a density of 1.118 g/mL at 25 °C .Applications De Recherche Scientifique
Biosensor Preparation
EGDE is employed for covalent enzyme immobilization, particularly in the fabrication of microelectrode biosensors. These biosensors, based on glucose oxidase, d-amino acid oxidase, and glutamate oxidase immobilized using EGDE, demonstrate high sensitivity and rapid response times, making them suitable for in vivo biological process observation. Their enzymatic activity remains stable over several months under appropriate storage conditions, showcasing EGDE's potential in biosensor technology (Vasylieva et al., 2011).
Synthesis of Ion Conductive Networked Polymers
EGDE is a key component in synthesizing networked polymers with high thermal stability, low crystallinity, low glass transition temperature, and good ionic conductivity. These networked polymers show promise in applications requiring high ionic conductivity (Matsumoto & Endo, 2009).
Polymerization Kinetics
EGDE plays a significant role in the cure kinetics of multicomponent epoxy−amines. Its interaction with other components influences the reaction rate and can be used to predict the effects of various temperatures and compositions (Swier et al., 2005).
Solid Polymer Electrolytes for Batteries
In the field of energy storage, EGDE-based solid polymer electrolytes exhibit superior electrochemical stability and considerable ionic conductivity, making them suitable for use in rechargeable batteries (Cui et al., 2017).
Protein Separations
EGDE-crosslinked chitosan membranes are used for protein separations in ion-exchange mode. These membranes possess controlled pore sizes, good mechanical properties, and high ion-exchange capacity (Zeng & Ruckenstein, 1998).
UV-Curing Diluent
EGDE has been synthesized for use as a cationic type UV-curing diluent, demonstrating its versatility in coating applications (Chen Gui-liang, 2011).
Wastewater Treatment
EGDE-modified materials have been optimized for adsorptive removal of dyes in wastewater treatment, showcasing its potential in environmental applications (Jawad et al., 2020).
Protein Cross-Linking
EGDE has been used as a cross-linker for proteins like hemoglobin, altering their properties for potential use in red blood cell substitutes and other biotechnological applications (Lu et al., 2006).
CO2 Separation Membranes
PEGDE-based membranes have been developed for CO2 separation, exhibiting excellent gas transport properties and suitability for industrial applications (Dai et al., 2017).
Gel Casting of Ceramics
EGDE has been investigated for its use in gel casting of ceramics, proving effective in improving solubility, viscosity, and properties of gelled bodies (Mao et al., 2008).
Mécanisme D'action
Target of Action
Ethylene glycol diglycidyl ether (EGDE) is a chemical compound with the molecular formula C8H14O4 . It is primarily used as a reactive diluent for epoxy resin . It is also used in the production of low-viscosity composites, casting plastics, impregnating liquids, adhesives, and resin modifiers .
Mode of Action
EGDE is an aliphatic epoxy monomer that can be used as a diepoxy crosslinker . It forms covalent bonds with its targets, creating a network structure. This network structure is formed through one-pot crosslinking, which involves the simultaneous formation of multiple crosslinks . The crosslinking process enhances the hydrogen bonding between the targets and the EGDE, resulting in a denser network structure .
Biochemical Pathways
EGDE affects the biochemical pathways by acting as a crosslinker. In a study, a bio-conjugated redox network matrix based on glucose dehydrogenase, thionine (a diamine-containing mediator), and EGDE was developed on a glassy carbon electrode . The electrons from the enzyme diffuse through the network, producing a glucose oxidation current .
Pharmacokinetics
It is known that egde is soluble in organic solvents such as ethanol, acetone, and benzene, and slightly soluble in water . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of EGDE’s action is the formation of a crosslinked network structure. This structure enhances the mechanical properties of the material it is incorporated into . For example, in a study, the tensile strength of a soy protein-based material increased by 266.82% when EGDE was used as a crosslinker .
Action Environment
The action of EGDE can be influenced by environmental factors. For instance, it should be used only in well-ventilated areas due to the risk of inhalation . It is also sensitive to heat, forming explosive mixtures with air on intense heating . Therefore, the environment in which EGDE is used can significantly impact its action, efficacy, and stability.
Orientations Futures
EGDGE is being explored for its potential in green packaging applications due to its ability to improve the thermal, mechanical, and gas barrier properties of poly(lactic acid)/lignin bio-composites . It is also being studied for its potential use in the development of biodegradable protein-based materials .
Analyse Biochimique
Biochemical Properties
Ethylene glycol diglycidyl ether has epoxy groups at both ends, which can react with amino, hydroxyl, carboxyl, and other active groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, forming covalent bonds and altering their structure and function.
Cellular Effects
In cellular systems, this compound has been shown to have significant effects. For instance, it has been used to reinforce protein-based composite films, enhancing their mechanical and barrier properties . Exposure to high concentrations of this compound can cause skin irritation and serious eye damage .
Molecular Mechanism
The molecular mechanism of this compound involves its epoxy groups reacting with active groups in biomolecules. This can lead to the formation of covalent bonds, resulting in changes in the structure and function of these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in the production of protein-based composite films, the tensile strength of the films increased significantly over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. For instance, exposure to 10,000 and 20,000 g of Poly(ethylene glycol) diglycidyl ether induced epidermal ulcer formation and hair loss in mice .
Propriétés
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,2-epoxypropylether)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] EGDE triggers a conformational transition in silk fibroin from a random coil to a β-sheet structure. This transition, driven by the formation of interstrand cross-links, leads to gelation and influences the hydrogel's mechanical properties. The strength of the hydrogel can be tuned by adjusting the pH of the reaction solution.
ANone: The molecular formula of EGDE is C8H14O4, and its molecular weight is 174.19 g/mol.
A: [] Yes, X-ray fluorescence spectroscopy has been used to study the electronic structure of EGDE, particularly when cross-linked with chitosan. Changes in the oxygen Kα X-ray emission spectra provided insights into the different oxygen environments within the molecule.
A: [] Yes, EGDE can act as a viscosity reducer, plasticizer, and crosslinking agent in soy-based adhesives. Incorporating EGDE can significantly enhance the adhesive's wet shear strength due to the formation of crosslinking structures.
A: [] EGDE, along with glycerol polyglycidyl ether, has shown promise as a gelling agent in the aqueous gel casting of ceramics. Its solubility, viscosity, and ability to form gelled bodies with desirable properties make it suitable for this application.
ANone: While EGDE itself doesn't typically act as a catalyst, it plays a crucial role in phase transfer catalysis reactions.
A: [] EGDE has been successfully used in the synthesis of oligo ethylene glycol diglycidyl ether through phase transfer catalysis. In this process, solid NaOH and tetrabutylammonium hydrogen sulfate (TBAS) were employed, achieving a high selectivity for diether (98%).
ANone: The provided research papers do not offer a detailed exploration of SAR concerning EGDE. Further investigations focusing on modifying the EGDE structure and analyzing the impact on its reactivity and properties could provide valuable insights.
ANone: While the provided research doesn't explicitly discuss SHE regulations related to EGDE, it is crucial to handle and dispose of EGDE and its derivatives following appropriate safety guidelines and regulations.
ANone: The provided papers primarily focus on the material science and chemical applications of EGDE. They do not cover aspects related to pharmacokinetics, pharmacodynamics, efficacy, resistance, toxicology, drug delivery, or biomarkers.
ANone: Various techniques are employed to characterize EGDE-modified materials, including:
- Scanning Electron Microscopy (SEM): [, , ] To examine the surface morphology and microstructure of materials.
- Fourier Transform Infrared (FTIR) Spectroscopy: [, ] To identify functional groups and analyze chemical bonding interactions.
- X-ray Diffraction (XRD): [, ] To investigate the crystalline structure and identify any changes caused by EGDE modification.
- Thermogravimetric Analysis (TGA): [, ] To evaluate the thermal stability and degradation behavior of materials.
- Multi-Angle Laser Light Scattering (MALLS): [] Used in conjunction with size-exclusion HPLC to determine the molecular weight distribution of EGDE-crosslinked proteins like hemoglobin.
ANone: This specific aspect of EGDE's environmental impact and degradation pathways requires further investigation, as it is not extensively discussed in the provided literature.
ANone: These aspects are not extensively covered within the scope of the provided research papers.
A: [] Yes, EGDE treatment does not remove N-glycolylneuraminic acid (Neu5Gc) from xenogeneic tissues. Neu5Gc is a xenoantigen that can trigger immune responses in humans. This presence could contribute to the early immune rejection of EGDE-treated bioprosthetic heart valves.
A: [] Yes, EGDE has been investigated as a potential alternative to glutaraldehyde for crosslinking hemoglobin. It offers the advantage of large-scale production without significantly affecting hemoglobin's biological activity.
A: Yes, depending on the application, several alternatives to EGDE exist. For instance, in the preparation of porous silk fibroin gels, glycerol [] can be used as a porogen instead of EGDE.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



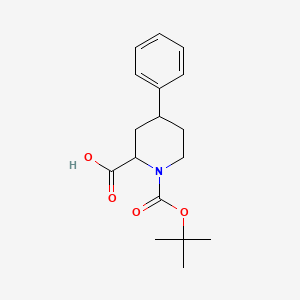
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)


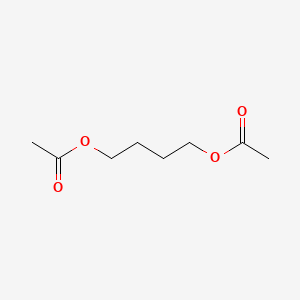
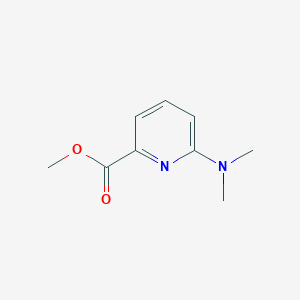
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate](/img/structure/B3422667.png)
